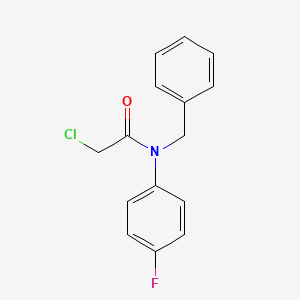

N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide

描述

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical progression of chloroacetamide chemistry, which has been recognized as fundamentally important for medicinal applications, dyes, and stabilizers since the early 20th century. The systematic exploration of chloroacetamide derivatives gained momentum during the 1970s and 1980s as researchers recognized their potential as versatile synthetic intermediates and bioactive compounds.

The specific synthesis and characterization of this compound can be traced to contemporary pharmaceutical research efforts, with formal documentation appearing in patent literature around 2011. The compound was assigned Chemical Abstracts Service number 1177234-08-0, indicating its relatively recent entry into the chemical literature. The development timeline reflects the broader trend in medicinal chemistry toward incorporating fluorine substituents to enhance metabolic stability and improve pharmacological properties.

Historical synthesis methodologies for related chloroacetamide compounds have evolved from traditional acyl chloride-amine condensation reactions to more sophisticated approaches. Early synthetic strategies involved direct reaction of chloroacetyl chloride with substituted anilines, as documented in foundational studies of acetamide-N-phenyl compounds. The incorporation of benzyl substituents and fluorophenyl groups represents refinements in synthetic methodology aimed at optimizing biological activity and physicochemical properties.

The chronological development of this compound family demonstrates the progression from simple chloroacetamide structures to complex multi-substituted derivatives. Research conducted in the 2010s established standardized synthetic protocols using triphenylphosphine-mediated acyl chloride formation followed by nucleophilic substitution with appropriately substituted anilines. These methodological advances enabled the reliable preparation of this compound with high purity and yield.

Significance in Modern Organic and Medicinal Chemistry

This compound occupies a prominent position in contemporary medicinal chemistry due to its structural features that confer both synthetic utility and biological activity. The compound's significance stems from several key aspects that align with modern drug discovery paradigms and synthetic chemistry requirements.

The strategic incorporation of fluorine in the 4-position of the phenyl ring enhances electronegativity and metabolic stability compared to non-fluorinated analogues. This fluorine substitution represents a fundamental principle in modern medicinal chemistry, where halogen incorporation is utilized to modulate pharmacokinetic properties and improve drug-target interactions. Research has demonstrated that fluorinated acetamides generally exhibit enhanced biological activity and altered solubility profiles compared to their non-halogenated counterparts.

In synthetic organic chemistry, this compound serves as a versatile intermediate for constructing more complex molecular architectures. The reactive chloroacetamide functionality enables nucleophilic substitution reactions with various nucleophiles, including thiols, amines, and heterocyclic compounds. Studies have shown that chloroacetamide-linked compounds react efficiently with cysteine and cysteine-containing peptides, demonstrating their utility in bioconjugation applications.

The compound's structural framework has been incorporated into screening libraries for drug discovery applications. Pharmaceutical companies utilize derivatives of this compound in high-throughput screening campaigns targeting various biological pathways. The benzyl group provides favorable lipophilicity characteristics, while the chloroacetamide moiety offers opportunities for chemical modification and optimization.

Table 1: Physicochemical Properties of this compound

Contemporary medicinal chemistry applications demonstrate the compound's significance in developing novel therapeutic agents. Research has established that chloroacetamide derivatives exhibit diverse biological activities, including potential applications in neurological disorders and cancer therapeutics. The specific structural arrangement of this compound provides a scaffold for optimizing selectivity and potency against specific biological targets.

The compound's importance extends to its role in understanding structure-activity relationships within the chloroacetamide family. Comparative studies have revealed that the presence of both benzyl and fluorophenyl substituents creates distinct conformational preferences and binding characteristics compared to simpler analogues. Crystal structure analyses of related compounds have provided insights into intermolecular interactions and molecular packing arrangements that influence biological activity.

Table 2: Synthetic Applications of this compound

Modern synthetic methodologies for preparing this compound have benefited from advances in reaction optimization and purification techniques. Contemporary protocols employ efficient coupling reactions using reagents such as dicyclohexylcarbodiimide and advanced purification methods including high-performance liquid chromatography. These methodological improvements ensure consistent product quality and enable scale-up for research applications.

属性

IUPAC Name |

N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO/c16-10-15(19)18(11-12-4-2-1-3-5-12)14-8-6-13(17)7-9-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJQOEIBHBGPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Route Overview

The principal synthetic approach to N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide involves the nucleophilic substitution reaction of amines with chloroacetyl chloride, followed by condensation with 4-fluoroaniline or related fluorinated aromatic amines. The key steps are:

- Step 1: Formation of N-benzyl-2-chloroacetamide intermediate by reaction of benzylamine with chloroacetyl chloride.

- Step 2: Reaction of this intermediate with 4-fluoroaniline or direct acylation of 4-fluoroaniline with chloroacetyl chloride in the presence of benzylamine.

- Step 3: Purification by recrystallization or column chromatography.

The reaction is typically carried out in aprotic solvents such as acetonitrile, dichloromethane, or toluene, with triethylamine or other organic bases to neutralize the generated HCl.

Detailed Experimental Procedure

| Parameter | Details |

|---|---|

| Reactants | Benzylamine, 4-fluoroaniline, chloroacetyl chloride |

| Solvent | Acetonitrile or dichloromethane |

| Base | Triethylamine (TEA) |

| Temperature | Initial 0 °C to room temperature (273 K to 298 K) |

| Reaction Time | 1 to 5 hours |

| Work-up | Quenching with NaHCO3, extraction with ethyl acetate |

| Purification | Column chromatography (hexane/ethyl acetate 5:1 or 6:1) or recrystallization from toluene or ether/petroleum ether mixtures |

| Yield | Typically >85% |

- In a 150 mL round-bottom flask, 10 mmol of benzylamine and 15 mmol of chloroacetyl chloride are added to 50 mL of acetonitrile with stirring at 0 °C.

- Triethylamine (15 mmol) is added dropwise to neutralize HCl formed.

- The mixture is warmed to room temperature and stirred for 1–2 hours.

- Subsequently, 10 mmol of 4-fluoroaniline is added, and stirring continues at room temperature or slightly elevated temperature (up to 60 °C) until completion as monitored by TLC.

- The reaction mixture is quenched with sodium bicarbonate solution, extracted with ethyl acetate, washed with brine, dried over MgSO4, filtered, and concentrated.

- The crude product is purified by column chromatography or recrystallization to yield this compound as a white solid.

Reaction Mechanism and Chemical Considerations

- The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming an amide bond.

- The chloro substituent at the α-position to the amide carbonyl is retained, enabling further substitution reactions.

- Triethylamine serves as an acid scavenger to neutralize HCl, preventing side reactions.

- Temperature control is critical to avoid hydrolysis or overreaction.

- The presence of the 4-fluoro substituent on the aromatic ring influences electron density and reactivity, often improving metabolic stability and crystallinity of the product.

Analytical Characterization Supporting Preparation

Spectroscopic and crystallographic techniques are essential to confirm the structure and purity:

| Technique | Key Observations |

|---|---|

| NMR Spectroscopy | Characteristic aromatic proton signals for 4-fluorophenyl (δ 7.1–7.3 ppm), benzyl protons (δ 4.5–4.7 ppm) |

| IR Spectroscopy | Amide C=O stretch around 1680 cm⁻¹, C–F vibrations near 1220 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak consistent with C15H13ClFNO |

| X-ray Crystallography | Confirms bond lengths (C–Cl ~1.74 Å), planar amide group, intramolecular C–H···O hydrogen bonding forming six-membered ring, and intermolecular N–H···O hydrogen bonds stabilizing crystal packing |

Comparative Table of Preparation Conditions from Literature

Industrial Preparation Notes

Industrial synthesis follows similar routes but scaled with:

- Larger reactors and precise temperature control.

- Use of continuous stirring and controlled addition of reagents to manage exothermicity.

- Efficient purification techniques such as recrystallization or preparative chromatography to achieve high purity.

- Emphasis on minimizing impurities and by-products through optimized stoichiometry and reaction time.

化学反应分析

Types of Reactions: N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amine derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

Substitution Reactions: Formation of N-benzyl-2-azido-N-(4-fluorophenyl)acetamide or N-benzyl-2-thiocyanato-N-(4-fluorophenyl)acetamide.

Oxidation Reactions: Formation of this compound N-oxide.

Reduction Reactions: Formation of N-benzyl-2-amino-N-(4-fluorophenyl)acetamide.

Hydrolysis: Formation of 4-fluoroaniline and benzylglycine.

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Chemical Reactions : This compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to be a valuable building block for more complex molecules.

2. Biological Research

- Enzyme Inhibitors : N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide is explored for its potential to interact with biological macromolecules, making it a candidate for designing enzyme inhibitors.

- Receptor Binding Studies : It can act as a ligand in receptor binding studies, helping elucidate mechanisms of action for various biological targets.

3. Pharmaceutical Development

- Drug Candidate : The compound's structural features position it as a candidate for drug development, particularly for pharmacological activities such as anti-inflammatory, analgesic, and antimicrobial properties.

- Potential Anticancer Activity : Recent studies have indicated that derivatives of this compound may inhibit specific cancer-related pathways, suggesting its utility in anticancer therapies .

4. Industrial Applications

- Specialty Chemicals Production : In the industrial sector, it is utilized in producing specialty chemicals and serves as a precursor for synthesizing agrochemicals and pharmaceuticals.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of a specific deubiquitinase enzyme by this compound. The findings revealed that the compound effectively inhibited enzyme activity, providing insights into its potential role in cancer therapy through modulation of protein degradation pathways .

作用机制

The mechanism of action of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

相似化合物的比较

Structural and Substituent Variations

Table 1: Structural Comparison of N-Benzyl-2-chloro-N-(4-fluorophenyl)acetamide with Analogues

Key Observations :

- Halogen Influence: The presence of fluorine in the 4-fluorophenyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., N-benzyl-2-chloroacetamide) . Chlorine at the acetamide position increases reactivity for nucleophilic substitution, as seen in its use to generate thiol-linked derivatives .

- Hybrid Structures : Derivatives with fused aromatic systems (e.g., naphthalene in ) show distinct π-π stacking interactions, altering solubility and crystallinity.

Physicochemical Properties

- Melting Points : The title compound’s melting point is unreported, but analogues like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide melt at 421 K , while simpler derivatives (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) form crystals stable up to ~470 K .

- Solubility: Fluorinated acetamides generally show lower aqueous solubility than non-halogenated versions due to increased hydrophobicity .

生物活性

N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide is a synthetic organic compound that has garnered attention in biological research due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Molecular Formula : C16H16ClFNO

- Molecular Weight : Approximately 287.72 g/mol

The compound consists of a benzyl group, a chloro substituent, and a 4-fluorophenyl group attached to an acetamide moiety. The presence of the fluorine atom is significant as it enhances interactions with biological targets, potentially increasing efficacy compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It can act as an inhibitor by binding to specific enzymes or receptors, thus altering their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites, which prevents substrate binding and subsequent catalytic activity.

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. The compound's structural features contribute to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary studies have shown promising results in reducing inflammation markers in vitro .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that the compound demonstrates notable efficacy against Gram-positive bacteria and certain fungi, likely due to its lipophilicity, which facilitates membrane penetration .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Human Monoamine Oxidase B (hMAO-B)

A study focused on the inhibition of human monoamine oxidase B (hMAO-B) revealed that derivatives similar to this compound exhibited potent inhibitory effects, with IC50 values indicating strong enzyme inhibition. The nature of inhibition was determined to be non-competitive, suggesting that the compound could serve as a lead for developing new antidepressants .

Structure-Activity Relationship (SAR)

The unique combination of substituents on this compound contributes significantly to its biological profile. Variations in substituent positions and types have been shown to affect both antimicrobial efficacy and enzyme inhibition potency. For instance, halogenated phenyl groups enhance lipophilicity, improving bioavailability and interaction with target sites .

Table 2: Comparison with Related Compounds

| Compound Name | Activity Type | Unique Features |

|---|---|---|

| N-(4-fluorophenyl)-2-chloroacetamide | Antimicrobial | Effective against specific bacteria |

| N-benzyl-2-chloro-N-(3-fluorophenyl)acetamide | Moderate anti-inflammatory | Different fluorine position affects activity |

| N-benzyl-2-fluoro-N-(4-chlorophenyl)acetamide | Enhanced reactivity | Fluorine instead of chlorine alters properties |

常见问题

Basic Research Questions

Q. What established synthetic routes are reported for N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloroacetyl chloride with N-benzyl-4-fluoroaniline in dichloromethane (DCM) in the presence of triethylamine (Et₃N) as a base. The reaction is conducted at 273 K to control exothermicity, followed by extraction, washing (NaHCO₃, brine), and crystallization (e.g., from toluene) .

- Key Considerations : Purity is ensured via TLC monitoring, and intermediates are characterized by and .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Essential Methods :

- X-ray Crystallography : Determines bond lengths (e.g., C-Cl: ~1.74 Å), angles, and intramolecular interactions (e.g., C–H···O hydrogen bonds) .

- NMR Spectroscopy : Confirms substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, benzyl protons at δ 4.5–4.7 ppm).

- IR Spectroscopy : Identifies amide C=O stretches (~1680 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for halogenated acetamides like this compound?

- Strategies :

- Solvent Selection : Use aprotic solvents (DCM, THF) to minimize side reactions.

- Temperature Control : Maintain low temperatures (273 K) during acyl chloride reactions to prevent decomposition.

- Catalyst Use : Triethylamine enhances nucleophilicity of the aniline derivative .

Q. What analytical approaches resolve contradictions in crystallographic data during hydrogen bonding analysis?

- Validation Protocols :

- SHELX Refinement : Use SHELXL for least-squares refinement to validate H-bond geometries (e.g., N–H···O distances: 2.8–3.0 Å) .

- PLATON/CHECKCIF : Analyze symmetry and intermolecular interactions to detect data outliers .

Q. How do intramolecular interactions influence the compound’s stability and reactivity?

- Structural Insights :

- C–H···O Bonds : Form six-membered rings, stabilizing the planar amide group and reducing steric strain .

- Crystal Packing : Intermolecular N–H···O hydrogen bonds create infinite chains along the c-axis, enhancing thermal stability .

Q. What in vitro assays evaluate the bioactivity of fluorophenyl acetamide derivatives?

- Experimental Design :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Molecular Docking : Compare binding affinities with structural analogs (e.g., benzoxazole derivatives) .

- Data Interpretation : Correlate substituent effects (e.g., fluorine position) with activity trends .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational and experimental spectral data?

- Cross-Validation Workflow :

DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) to predict IR/NMR spectra.

Experimental Validation : Compare computed shifts (~-110 ppm) with observed values .

Error Analysis : Identify outliers (e.g., solvent effects in NMR) and recalibrate computational models .

Q. What statistical methods are recommended for analyzing crystallographic data reproducibility?

- Tools :

- R-Factor Analysis : Ensure R₁ < 0.05 and wR₂ < 0.15 for high-quality datasets .

- Merging Symmetry-Equivalent Reflections : Use SADABS for absorption corrections .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。